Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a fluorophenyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. The final step involves esterification with ethyl bromoacetate under basic conditions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazolidine derivative.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The biological activity of Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact mechanism of action varies depending on the specific biological target, but it often involves the inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives such as:
Ethyl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate:
Ethyl 2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]acetate: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-12(16)7-9-8-18-13(15-9)10-5-3-4-6-11(10)14/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZBPFZUXGACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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